molecular formula C16H14N2O4 B5829425 N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide

N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide

Cat. No. B5829425
M. Wt: 298.29 g/mol
InChI Key: GXHOCHWWAKTTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide, also known as BIBX1382, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide involves the inhibition of the EGFR signaling pathway. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression of EGFR has been observed in various types of cancer, leading to uncontrolled cell growth and proliferation. N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of the receptor and downstream signaling events.
Biochemical and Physiological Effects
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide inhibits the activation of EGFR, leading to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This results in the inhibition of cell growth, proliferation, and survival. In inflammation, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Moreover, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide in lab experiments is its high potency and selectivity towards EGFR. This allows for the specific targeting of cancer cells and the inhibition of downstream signaling pathways. Moreover, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical use. However, one of the limitations of using N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide is its high cost and complexity of synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide. One of the areas of interest is the use of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide in combination therapy with other anticancer agents, such as chemotherapy and radiation therapy. This may enhance the efficacy of treatment and reduce the risk of drug resistance. Moreover, further studies are needed to explore the potential of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide may increase its availability for research and clinical use.
Conclusion
In conclusion, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide is a synthetic compound that has shown promising potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of the EGFR signaling pathway, leading to the inhibition of downstream signaling pathways and cellular processes. Although there are some limitations to its use in lab experiments, its high potency and selectivity towards EGFR make it a promising candidate for clinical use. Further research is needed to explore its potential in combination therapy and the treatment of other diseases.

Synthesis Methods

N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide can be synthesized through a multi-step process, which involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2-benzisoxazole in the presence of a base to yield N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide in good yield and purity.

Scientific Research Applications

N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the epidermal growth factor receptor (EGFR). It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-13-8-7-10(9-14(13)21-2)16(19)17-15-11-5-3-4-6-12(11)22-18-15/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHOCHWWAKTTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.